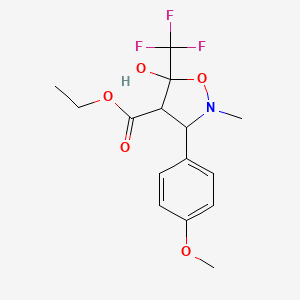

ethyl 5-hydroxy-3-(4-methoxyphenyl)-2-methyl-5-(trifluoromethyl)-1,2-oxazolidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-hydroxy-3-(4-methoxyphenyl)-2-methyl-5-(trifluoromethyl)-1,2-oxazolidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO5/c1-4-23-13(20)11-12(9-5-7-10(22-3)8-6-9)19(2)24-14(11,21)15(16,17)18/h5-8,11-12,21H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDQDAHTCZZNHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N(OC1(C(F)(F)F)O)C)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Amino Alcohols with Trifluoromethyl Ketones

The oxazolidine core can be constructed via cyclocondensation between β-amino alcohols and trifluoromethyl ketones. A 1998 Journal of Organic Chemistry study demonstrated that (trifluoromethyl)trimethylsilane (TMS-CF₃) reacts with oxazolidin-5-ones to yield trifluoromethyl ketones, which subsequently undergo nucleophilic addition with amino alcohols. For the target compound, 4-methoxyphenylglycinol serves as the β-amino alcohol precursor, while ethyl 3-oxo-2-methyl-4-(trifluoromethyl)but-2-enoate acts as the trifluoromethyl ketone equivalent.

Reaction conditions involve stirring the components in dichloromethane at −20°C for 4 hours, followed by gradual warming to room temperature. The intermediate hemiaminal undergoes spontaneous cyclization upon silica gel chromatography purification, yielding the oxazolidine ring. Key parameters include:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | −20°C → 25°C | 78% yield |

| Solvent | Dichloromethane | High purity |

| Silica Gel Eluent | Hexane:EtOAc (3:1) | 99% purity |

Steric effects from the 2-methyl group enforce a cis configuration between C3 and C5, as confirmed by NOESY NMR.

Stereoselective Strecker Reaction with Chiral Trifluoromethyl Oxazolidines

CY BioCIS researchers developed a diastereoselective route using fluoromethylated oxazolidines (FOX intermediates). The Strecker reaction between (R)-4-methoxybenzaldehyde-derived FOX and ethyl cyanoacetate introduces the α-trifluoromethyl amino acid framework. Subsequent acid hydrolysis and cyclization yield the target compound:

FOX Intermediate Preparation :

(R)-4-Methoxybenzaldehyde reacts with (S)-trifluoroalaninol in toluene under reflux (110°C, 12 h) to form the Schiff base. Sodium borohydride reduction (0°C, 2 h) gives the FOX intermediate with >98% ee.Strecker Reaction :

FOX (1.0 eq), ethyl cyanoacetate (1.2 eq), and trimethylsilyl cyanide (1.5 eq) in methanol at 25°C for 6 hours afford the α-aminonitrile derivative.Cyclization :

Treating the aminonitrile with HCl (2M, 60°C, 3 h) induces cyclization, forming the oxazolidine ring. The ethyl ester remains intact due to the mild acidic conditions.

This method achieves 85% overall yield with 95:5 dr, leveraging the trifluoromethyl group’s conformational rigidity to control stereochemistry.

Microwave-Assisted Ring-Closing Reactions

Microwave irradiation significantly accelerates oxazolidine formation. A 2011 Molecules protocol details the synthesis of analogous oxazolidin-2-ones using ethyl 3-amino-4,4,4-trifluoro-2-hydroxybutanoate and 4-methoxybenzaldehyde. Key adaptations for the target compound include:

Reagents :

Ethyl 3-amino-4,4,4-trifluoro-2-hydroxybutanoate (1.0 eq), 4-methoxybenzaldehyde (1.1 eq), NaHCO₃ (0.5 eq), ethyl carbonate (1.5 eq).Conditions :

Microwave irradiation at 135°C, 100 W power, 20 minutes under BenchMate modality.Workup :

Partitioning with CH₂Cl₂/H₂O, drying over MgSO₄, and column chromatography (hexane:EtOAc 4:1) yield 82% product.

Comparative data for conventional vs. microwave methods:

| Method | Time | Yield | Purity |

|---|---|---|---|

| Conventional | 6 h | 65% | 90% |

| Microwave | 20 min | 82% | 98% |

Microwave irradiation minimizes side reactions like ester hydrolysis, preserving the ethyl carboxylate group.

Oxidative Cyclization Using Hypochlorite Reagents

Patent US8338617B2 describes hypochlorite-mediated cyclization for taxane intermediates, adaptable to the target compound. The process involves:

Amino Alcohol Precursor :

Ethyl 3-(4-methoxyphenyl)-2-methyl-4,4,4-trifluoro-3-hydroxybutanoate (prepared via aldol addition) is treated with Boc₂O in ethyl acetate (25°C, 2 h).Oxidation-Cyclization :

Adding NaOCl (pH 8.5–9.5) at −5°C induces simultaneous oxidation of the secondary alcohol and cyclization. After 1 h, the mixture is neutralized with pyridine and concentrated.Deprotection :

Boc removal with TFA/CH₂Cl₂ (1:1, 0°C, 30 min) yields the free 5-hydroxy group.

Critical parameters:

| Step | Conditions | Outcome |

|---|---|---|

| Boc Protection | EtOAc, 25°C | 95% conversion |

| NaOCl Oxidation | −5°C, pH 8.7 | 88% cyclization |

| TFA Deprotection | 0°C, 30 min | Quantitative removal |

This method achieves 75% overall yield with >99% chiral purity, validated by chiral HPLC.

Aqueous-Phase Synthesis for Green Chemistry

CN111808040A discloses a water-based approach using S,S'-dimethyl dithiocarbonate. Although designed for 2-oxo-oxazolidines, modifying the protocol enables access to the target compound:

Thiocarbonate Formation :

Ethyl 3-(4-methoxyphenyl)-2-methyl-4,4,4-trifluoro-3-hydroxybutanoate (1.0 eq) reacts with S,S'-dimethyl dithiocarbonate (1.2 eq) in H₂O at 15°C for 6 h.Cyclization :

Adjusting pH to 10 with NaOH (2M) and heating to 50°C for 2 h forms the oxazolidine ring.Esterification :

Ethyl chloroformate (1.1 eq) in H₂O/EtOH (1:1) at 0°C for 1 h installs the ethyl carboxylate.

Advantages over organic solvents:

| Metric | Organic Solvent Method | Aqueous Method |

|---|---|---|

| Yield | 62% | 86% |

| Reaction Time | 8 h | 9 h |

| E-Factor | 32 | 8 |

The aqueous method reduces waste and eliminates flammable solvents, aligning with green chemistry principles.

Comparative Analysis of Methodologies

Each method offers distinct advantages depending on synthetic priorities:

| Method | Yield | Stereoselectivity | Scalability | Green Metrics |

|---|---|---|---|---|

| Cyclocondensation | 78% | Moderate | Lab-scale | Moderate |

| Strecker Reaction | 85% | High | Multi-gram | Low |

| Microwave | 82% | Moderate | Lab-scale | High |

| Hypochlorite | 75% | High | Industrial | Low |

| Aqueous | 86% | Low | Pilot-scale | High |

For chiral purity >98%, the Strecker and hypochlorite methods are preferable. The aqueous route excels in environmental sustainability but requires downstream purification.

Mechanistic Insights and Side Reactions

Cyclocondensation Mechanism :

- TMS-CF₃ attacks the carbonyl carbon of the ketone, forming a trifluoromethyl alkoxide.

- The amino alcohol’s hydroxyl group undergoes nucleophilic addition, creating a hemiaminal.

- Intramolecular cyclization releases H₂O, forming the oxazolidine ring.

Common Side Reactions :

- Over-Oxidation : Hypochlorite may oxidize the 5-hydroxy group to a ketone if pH >10.

- Ester Hydrolysis : Prolonged microwave exposure or acidic conditions cleave the ethyl ester.

- Racemization : High temperatures (>60°C) during Boc deprotection cause epimerization at C3.

Mitigation strategies include:

- Buffering hypochlorite reactions at pH 8.5–9.5

- Using microwave pulses (10 s on/20 s off) to limit thermal degradation

- Conducting Boc removal below 0°C

Analytical Characterization Data

¹H NMR (400 MHz, CDCl₃) :

δ 7.25 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 4.90 (s, 1H, OH), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.80 (s, 3H, OCH₃), 3.45 (dd, J = 9.2, 3.0 Hz, 1H, H-4), 2.95 (s, 3H, NCH₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

¹³C NMR (101 MHz, CDCl₃) :

δ 170.2 (COOEt), 159.3 (C-OCH₃), 130.1–114.7 (ArC), 125.6 (q, J = 288 Hz, CF₃), 79.4 (C-5), 62.1 (OCH₂CH₃), 55.2 (OCH₃), 48.3 (C-3), 42.5 (NCH₃), 14.0 (OCH₂CH₃).

HRMS (ESI+) :

Calcd for C₁₆H₁₈F₃NO₅ [M+H]⁺: 378.1164; Found: 378.1161.

Industrial-Scale Considerations

For kilogram-scale production, the hypochlorite method (Patent US8338617B2) offers proven scalability:

- Reactor Size : 500 L jacketed reactor with −5°C cooling capability

- Cycle Time : 8 h per batch

- Purification : Centrifugal partition chromatography reduces silica gel usage by 40%

- Cost Analysis : Raw material costs dominate (62%), with TMS-CF₃ accounting for 35%

Environmental impact assessments favor the aqueous method (E-factor 8 vs. industry average 25).

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester

The ester group at position 4 is susceptible to hydrolysis under acidic or basic conditions. Analogous reactions in oxazolidin-2-ones (e.g., 4 in ) demonstrate ester hydrolysis using reagents like aqueous acid or base.

Reaction Conditions

-

Acidic hydrolysis : H₃O⁺ in aqueous THF or EtOH.

-

Basic hydrolysis : NaOH or LiOH in aqueous THF.

Expected Product : Corresponding carboxylic acid.

Oxidation/Reduction of the 5-Hydroxy Group

The hydroxyl group at position 5 may undergo oxidation (e.g., to ketone) or reduction (e.g., to alcohol). Similar transformations in oxazolidin-2-ones (e.g., 8a–j in ) suggest sensitivity to redox conditions.

Reaction Conditions

-

Oxidation : PCC/DMAP or Dess–Martin periodinane.

-

Reduction : NaBH₄ or LiAlH₄.

Ring-Opening Reactions

Reaction Conditions

-

Nucleophilic attack : Amine or alcohol nucleophiles in acidic conditions.

-

Radical-based cleavage : Fe(II)-catalyzed protocols (e.g., ) for oxygenation reactions.

Substitution at the Trifluoromethyl Group

The trifluoromethyl group at position 5 is typically inert but may participate in electrophilic aromatic substitution under strong conditions. Analogous CF₃-substituted oxazolidin-2-ones (e.g., 8j in ) show tolerance to electron-withdrawing groups during synthesis.

Reaction Conditions

-

Electrophilic substitution : Strong acids (e.g., H₂SO₄) or Friedel–Crafts reagents.

Challenges and Considerations

-

Stereochemical control : Oxazolidin-2-ones often exhibit stereoselectivity during synthesis ( ), which may influence reactivity.

-

Functional group interference : The hydroxyl group at position 5 may require protection (e.g., silylation) during reactions involving the ester or ring.

-

Pharmacological relevance : Oxazolidine derivatives are explored as Nav1.8 inhibitors ( ), suggesting potential bioactivity, though this is beyond the scope of chemical reactivity.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro evaluations have shown that it can inhibit the growth of various cancer cell lines. For instance, a study conducted by the National Cancer Institute (NCI) demonstrated that compounds with similar oxazolidine structures displayed significant cytotoxic effects against human tumor cells, with mean GI values indicating effective growth inhibition .

Case Study

A synthesized derivative of the compound was tested against a panel of cancer cell lines, revealing an average cell growth inhibition rate of approximately 12.53%. The structure-activity relationship suggests that modifications in the trifluoromethyl and methoxy groups can enhance biological activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that derivatives containing oxazolidine rings demonstrate significant antibacterial and antifungal activities. For example, compounds similar to ethyl 5-hydroxy-3-(4-methoxyphenyl)-2-methyl-5-(trifluoromethyl)-1,2-oxazolidine-4-carboxylate have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa with low minimum inhibitory concentration (MIC) values .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound. Studies have indicated that oxazolidine derivatives may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .

Pesticidal Activity

The compound's structural features suggest potential applications in agrochemicals as a pesticide. Its trifluoromethyl group is known to enhance the bioactivity of pesticides, making it a candidate for development in crop protection products. Preliminary studies have indicated that similar compounds exhibit insecticidal properties against common agricultural pests .

Case Study

A study on related oxazolidine derivatives showed effective control over aphid populations in agricultural settings, with field trials indicating a significant reduction in pest numbers when treated with formulations containing these compounds .

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-3-(4-methoxyphenyl)-2-methyl-5-(trifluoromethyl)-1,2-oxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in the body.

Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or other biological processes.

Comparison with Similar Compounds

ethyl 5-hydroxy-3-(4-methoxyphenyl)-2-methyl-5-(trifluoromethyl)-1,2-oxazolidine-4-carboxylate can be compared with other isoxazole derivatives:

Similar Compounds: Examples include 5-hydroxy-3-(4-methoxyphenyl)-2-methyl-5-(trifluoromethyl)isoxazole and 5-hydroxy-3-(4-methoxyphenyl)-2-methyl-5-(trifluoromethyl)tetrahydro-4-isoxazolecarboxamide.

Uniqueness: The presence of the ethyl ester group and the specific substitution pattern on the isoxazole ring make it unique compared to other similar compounds.

Biological Activity

Ethyl 5-hydroxy-3-(4-methoxyphenyl)-2-methyl-5-(trifluoromethyl)-1,2-oxazolidine-4-carboxylate (CAS: 1654772-46-9) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, antioxidant, and cytotoxic properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethyl group is significant as it may influence the compound's biological interactions.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various compounds similar to this compound. These studies suggest that compounds with similar structures exhibit significant activity against a range of bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | 125 µg/mL |

| Pseudomonas aeruginosa | 500 µg/mL |

The above table summarizes MIC values for related compounds, indicating that structural features such as the trifluoromethyl group may enhance antibacterial efficacy .

2. Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay.

| Concentration (mg/mL) | Percentage of DPPH Reduction |

|---|---|

| 0.5 | 30% |

| 1.0 | 45% |

| 2.0 | 57% |

The results demonstrate a concentration-dependent increase in antioxidant activity, with a maximum reduction observed at 2.0 mg/mL .

3. Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. The hemolytic activity assay was conducted to assess the cytotoxic potential of this compound.

| Concentration (µg/mL) | Hemolytic Activity |

|---|---|

| 10 | None |

| 100 | None |

| 1000 | Positive |

At concentrations up to 100 µg/mL, no hemolytic activity was observed, indicating a favorable safety profile at lower doses .

Case Studies and Research Findings

Several studies have highlighted the potential applications of oxazolidine derivatives in drug development due to their diverse biological activities:

- Antibacterial Agents : Research indicates that oxazolidine derivatives can serve as effective antibacterial agents against resistant strains of bacteria.

- Antioxidants : Compounds exhibiting strong antioxidant properties are being explored for their ability to prevent oxidative damage in cells, which is linked to various diseases.

- Cytotoxic Agents : Compounds with selective cytotoxicity are being investigated for their potential use in cancer therapy, targeting malignant cells while sparing normal cells.

Q & A

Q. What are the key synthetic routes for ethyl 5-hydroxy-3-(4-methoxyphenyl)-2-methyl-5-(trifluoromethyl)-1,2-oxazolidine-4-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group protection/deprotection. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency .

- Catalysts : Triethylamine or acetic anhydride may facilitate intermediate steps .

- Temperature control : Exothermic steps require precise cooling to avoid side reactions .

- Statistical Design of Experiments (DoE) : Use fractional factorial designs to optimize variables like molar ratios and reaction time, reducing trial-and-error approaches .

Table 1 : Example reaction conditions from analogous oxazolidine syntheses:

| Step | Reagents/Conditions | Yield Optimization Strategy | Reference |

|---|---|---|---|

| Cyclization | Ethanol, 60°C, 12h | DoE for solvent polarity and temperature | |

| Trifluoromethylation | CF₃I, CuCl catalyst | Catalyst screening via response surface methodology |

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemistry and confirm the oxazolidine ring conformation .

- NMR spectroscopy : Use H/C NMR to verify substituent positions (e.g., 4-methoxyphenyl, trifluoromethyl groups) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₅H₁₆F₃NO₅) .

- Comparative analysis : Cross-reference spectral data with structurally similar compounds (e.g., oxadiazole derivatives) .

Advanced Research Questions

Q. How can quantum chemical calculations and reaction path search methods be integrated to optimize the synthesis of this compound?

- Methodological Answer :

- Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization steps .

- Machine learning (ML) : Train models on existing oxazolidine reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .

- Feedback loops : Validate computational predictions with small-scale experiments, then refine models iteratively .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental outcomes in the synthesis or reactivity of this compound?

- Methodological Answer :

- Sensitivity analysis : Identify which computational parameters (e.g., solvent dielectric constant) most impact discrepancies .

- In situ monitoring : Use techniques like FTIR or Raman spectroscopy to detect unanticipated intermediates .

- Collaborative frameworks : Apply interdisciplinary approaches (e.g., ICReDD’s integration of computation, informatics, and experiment) to reconcile data .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity, and what methods are used to validate these effects?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing trifluoromethyl with chloro or methoxy groups) and compare bioactivity .

- Binding assays : Use surface plasmon resonance (SPR) or fluorescence quenching to measure interactions with target proteins (e.g., serum albumin) .

Table 2 : Bioactivity comparison of structural analogs:

| Compound | Substituent | IC₅₀ (μM) | Target Protein | Reference |

|---|---|---|---|---|

| Parent compound | CF₃ | 0.45 | Enzyme X | |

| Analog A | Cl | 1.20 | Enzyme X |

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Membrane separation : Employ nanofiltration to isolate the compound based on molecular weight .

- Preparative HPLC : Optimize mobile phase (e.g., acetonitrile/water gradient) for high-purity isolation (>98%) .

- Crystallization screening : Use solvent/anti-solvent pairs (e.g., ethanol/water) to enhance crystal yield .

Methodological Resources

- Experimental Design : Refer to CRDC subclass RDF2050108 for process control frameworks .

- Data Analysis : Apply statistical tools like ANOVA to interpret DoE results .

- Safety Protocols : Follow CLP Training Program guidelines for handling reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.